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Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a crucial protein involved in the

formation and duplication of centrioles, core components of the centrosome.[1][2][3]

Centrosomes play a pivotal role in cell cycle progression, spindle formation, and ciliogenesis.

Dysregulation of SASS6 has been linked to developmental disorders such as primary

microcephaly and is implicated in cancer.[1][3][4][5] The ability to generate SASS6 knockout

cell lines using the CRISPR-Cas9 system provides a powerful tool to investigate the precise

functions of SASS6, dissect its role in signaling pathways, and screen for potential therapeutic

interventions. This application note provides a detailed protocol for generating and validating

SASS6 knockout cell lines using CRISPR-Cas9 technology.

Core Concepts of CRISPR-Cas9 Mediated Knockout
The CRISPR-Cas9 system is a versatile genome-editing tool that allows for the precise

targeting and modification of DNA sequences.[6] The system consists of two key components:

the Cas9 nuclease and a guide RNA (gRNA). The gRNA is a synthetic RNA molecule designed

to be complementary to a specific target DNA sequence within the gene of interest. It directs

the Cas9 enzyme to this location, where the Cas9 creates a double-strand break (DSB) in the

DNA.[6][7] The cell's natural DNA repair mechanisms then attempt to repair this break,
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primarily through the error-prone non-homologous end joining (NHEJ) pathway. This often

results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation

and a premature stop codon, effectively knocking out the gene's function.[7][8]

Experimental Workflow for SASS6 Knockout
The generation of a SASS6 knockout cell line involves a multi-step process, from initial guide

RNA design to the final validation of the knockout.[9][10][11] The typical workflow can be

completed in approximately 6-8 weeks.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.addgene.org/guides/crispr/
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/edit-r-experimental-workflow-appnote.pdf
https://www.researchgate.net/figure/Workflow-of-the-CRISPR-Cas9-mediated-knockout-strategy-in-pluripotent-stem-cells-A_fig2_359413442
https://www.assaygenie.com/blog/typical-workflow-of-crispr-cas9-genome-editing-f680ce/
https://www.researchgate.net/figure/Generating-knockout-cell-lines-by-using-CRISPR-Cas9-RNP-complexes-the-establishment-of_fig1_369199831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Design and Preparation

Phase 2: Transfection and Selection

Phase 3: Clonal Isolation and Expansion

Phase 4: Validation

gRNA Design

Vector Preparation

Transfection

Cell Line Selection

Enrichment/Selection

Single Cell Seeding

Colony Expansion

Genomic DNA Analysis

mRNA Analysis

Protein Analysis

Phenotypic Analysis

Click to download full resolution via product page

CRISPR-Cas9 Knockout Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b605614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocols
Guide RNA (gRNA) Design for SASS6 Knockout
Effective gRNA design is critical for successful gene knockout. The gRNA sequence should be

specific to the SASS6 gene to minimize off-target effects.

Protocol:

Obtain the SASS6 gene sequence: Retrieve the genomic sequence of the target SASS6

gene from a database such as NCBI Gene or Ensembl.

Use gRNA design tools: Utilize online tools like Benchling, CRISPR-MIT, or E-CRISP to

identify potential gRNA sequences.[13] These tools help in identifying target sites with high

on-target scores and low off-target potential.

Targeting strategy:

To create a frameshift mutation, select gRNAs that target an early exon in the coding

sequence of SASS6.[13] This increases the likelihood of generating a non-functional

truncated protein.

For a complete knockout, consider using a dual gRNA approach to excise a larger portion

of the gene, such as the entire open reading frame.[14][15]

PAM sequence: Ensure the selected gRNA target sequence is immediately followed by a

Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

The PAM sequence is essential for Cas9 recognition and cleavage but should not be

included in the gRNA sequence itself.[11][13]

Synthesize gRNAs: Synthesize the designed gRNA sequences or clone them into an

appropriate expression vector.

Table 1: Example gRNA Sequences for Human SASS6

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://innovativegenomics.org/news/how-to-make-a-guide-rna-for-cas9/
https://innovativegenomics.org/news/how-to-make-a-guide-rna-for-cas9/
https://elifesciences.org/articles/94694
https://pmc.ncbi.nlm.nih.gov/articles/PMC10917421/
https://www.assaygenie.com/blog/typical-workflow-of-crispr-cas9-genome-editing-f680ce/
https://innovativegenomics.org/news/how-to-make-a-guide-rna-for-cas9/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


gRNA ID Target Exon
gRNA
Sequence (5'
to 3')

On-Target
Score

Off-Target
Score

SASS6-g1 2
GAGCUGCUGC

AGAGCUGCUG
92 98

SASS6-g2 2
GCGCCUGCUG

CUGCUGCUGC
88 95

SASS6-g3 4
UCUGCUGCUG

CUGCUGCUGC
95 99

Note: Scores are hypothetical and will vary based on the design tool used.

Delivery of CRISPR-Cas9 Components
The CRISPR-Cas9 components can be delivered into cells using various methods, including

plasmid transfection, ribonucleoprotein (RNP) electroporation, or lentiviral transduction.[11]

Protocol (Plasmid Transfection):

Cell Culture: Plate the chosen cell line (e.g., HEK293T, U2OS) in a 6-well plate at a density

that will result in 70-80% confluency on the day of transfection.

Plasmid Preparation: Use a plasmid co-expressing Cas9 and the SASS6-targeting gRNA. If

using a two-plasmid system, prepare separate plasmids for Cas9 and the gRNA.

Transfection:

Dilute 2.5 µg of the CRISPR plasmid(s) in 100 µL of serum-free medium.

In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free

medium and incubate for 5 minutes at room temperature.

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20

minutes at room temperature to allow for complex formation.

Add the DNA-transfection reagent complex dropwise to the cells.
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Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

Selection and Enrichment of Edited Cells
After transfection, it is necessary to select or enrich for the cells that have been successfully

edited.

Protocol (Puromycin Selection):

Determine Puromycin Concentration: Prior to the experiment, perform a kill curve to

determine the optimal concentration of puromycin that effectively kills non-transfected cells

within 2-3 days.

Selection: 48 hours post-transfection, replace the medium with fresh medium containing the

predetermined concentration of puromycin.

Incubation: Continue to culture the cells in the selection medium, replacing it every 2-3 days,

until the non-transfected control cells are completely dead.

Single-Cell Cloning and Expansion
To obtain a homogenous knockout cell line, it is essential to isolate and expand single cells.

Protocol (Limiting Dilution):

Cell Preparation: After selection, harvest the pool of edited cells and resuspend them in fresh

medium.

Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration

of approximately 0.5 cells per 100 µL.

Seeding: Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.

This increases the probability of obtaining wells with a single cell.

Incubation and Monitoring: Incubate the plate at 37°C and monitor for colony formation over

the next 1-3 weeks.
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Expansion: Once colonies are visible, expand the single-cell-derived clones into larger

culture vessels for further analysis.

Validation of SASS6 Knockout
Validation is a critical step to confirm the successful knockout of the SASS6 gene at the

genomic, transcript, and protein levels.[6][11]

Table 2: Validation Methods for SASS6 Knockout

Validation Level Method Purpose

Genomic DNA Sanger Sequencing
To confirm the presence of

indels at the target locus.[6]

T7 Endonuclease I (T7E1)

Assay

A screening method to detect

mutations in a pool of cells.

mRNA
Quantitative RT-PCR (qRT-

PCR)

To quantify the reduction in

SASS6 mRNA levels.[15]

Protein Western Blot
To confirm the absence of the

SASS6 protein.[15]

Immunofluorescence

To visualize the absence of

SASS6 protein localization at

the centrosome.[15]

Phenotypic Centrosome Staining
To assess for centriole

duplication defects.

Cell Cycle Analysis

To determine if SASS6

knockout affects cell cycle

progression.

Protocol (Western Blot):

Protein Extraction: Lyse wild-type and SASS6 knockout cell clones and quantify the protein

concentration.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

SASS6 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate. The absence of a band at the expected molecular weight for SASS6 in the

knockout clones confirms the knockout.

SASS6 Signaling Pathways
SASS6 is a key regulator of centriole duplication and its loss can trigger specific cellular

signaling pathways.
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SASS6 Signaling Pathways

Loss of SASS6 in mouse embryos has been shown to activate the 53BP1-USP28-p53 mitotic

surveillance pathway, leading to cell death and developmental arrest.[14][15] Conversely,

overexpression of SASS6 has been associated with the activation of the YAP/TAZ pathway,

promoting cell invasion.[4]

Conclusion
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The CRISPR-Cas9 system offers an efficient and precise method for generating SASS6

knockout cell lines.[16] These cell lines are invaluable tools for studying the fundamental roles

of SASS6 in centriole biology, cell cycle control, and disease pathogenesis. The protocols

outlined in this application note provide a comprehensive guide for researchers to successfully

generate and validate SASS6 knockout cell lines for their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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